cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane
Overview
Description
This compound has been synthesized and characterized for use in various types of catalytic reactions, demonstrating high efficiency and turnover numbers under mild conditions.
Preparation Methods
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is synthesized in seven steps from commercially available himic anhydride. The preparation involves the following steps:
Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through a series of reactions.
Cyclization: The intermediates undergo cyclization to form the cyclopentane ring.
Phosphinomethylation: The cyclopentane ring is then functionalized with diphenylphosphinomethyl groups at the 1,2,3, and 4 positions.
Purification: The final product is purified using techniques such as chromatography.
In industrial production, the synthesis is scaled up, and reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane undergoes various types of reactions, primarily in the presence of palladium catalysts. Some of the key reactions include:
Allylic Substitution: this compound, in combination with palladium catalysts, is highly efficient in allylic substitution reactions.
Negishi Cross-Coupling: this compound is used in the Negishi cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving high yields and turnover numbers.
Direct Arylation: It is also employed in the direct arylation of furans via C-H functionalization, demonstrating good yields with very low catalyst loadings.
Scientific Research Applications
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various palladium-catalyzed reactions, such as allylic substitution, Negishi cross-coupling, and direct arylation.
Biology: While specific biological applications are not extensively documented, its role in facilitating efficient catalytic reactions can be leveraged in biochemical research.
Medicine: The compound’s efficiency in catalytic processes can be applied in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: this compound’s high turnover numbers and efficiency make it valuable in industrial catalytic processes, particularly in the production of fine chemicals and polymers.
Mechanism of Action
The mechanism of action of cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane involves its role as a ligand in palladium-catalyzed reactions. The tetraphosphine ligand coordinates with the palladium center, forming a highly efficient catalyst. This catalyst facilitates various reactions by stabilizing the transition state and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved include the formation of palladium-allyl complexes, which are key intermediates in allylic substitution reactions .
Comparison with Similar Compounds
cis,cis,cis-1,2,3,4-Tetrakis[(diphenylphosphino)methyl]cyclopentane is unique compared to other similar compounds due to its high efficiency and turnover numbers in catalytic reactions. Some similar compounds include:
Triphenylphosphine: A monophosphine ligand commonly used in palladium-catalyzed reactions but with lower efficiency compared to this compound.
1,2-Bis(diphenylphosphino)ethane (dppe): A diphosphine ligand used in similar reactions but requires higher catalyst loadings.
Tetraphosphine based on cyclobutane: Another tetraphosphine ligand used in palladium-catalyzed reactions but with different structural features and catalytic properties.
This compound’s unique structure, with four diphenylphosphinomethyl groups stereospecifically bound to the same face of the cyclopentane ring, contributes to its superior catalytic performance .
Properties
IUPAC Name |
diphenyl-[[(1R,2R,3S,4S)-2,3,4-tris(diphenylphosphanylmethyl)cyclopentyl]methyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H54P4/c1-9-25-48(26-10-1)58(49-27-11-2-12-28-49)42-46-41-47(43-59(50-29-13-3-14-30-50)51-31-15-4-16-32-51)57(45-61(54-37-21-7-22-38-54)55-39-23-8-24-40-55)56(46)44-60(52-33-17-5-18-34-52)53-35-19-6-20-36-53/h1-40,46-47,56-57H,41-45H2/t46-,47+,56+,57- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJCBCVJRLTRN-BWULIGGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)CP(C6=CC=CC=C6)C7=CC=CC=C7)CP(C8=CC=CC=C8)C9=CC=CC=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464971 | |
Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333380-86-2 | |
Record name | [(1R,2R,3S,4S)-Cyclopentane-1,2,3,4-tetrayltetrakis(methylene)]tetrakis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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